

An In-depth Technical Guide to 2,5-Dimethoxythiophenol (CAS: 1483-27-8)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2,5-Dimethoxythiophenol*

Cat. No.: *B132890*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2,5-Dimethoxythiophenol**, a versatile chemical intermediate with significant applications in synthetic chemistry and drug discovery. This document details its chemical and physical properties, provides explicit experimental protocols for its synthesis, and explores its role in the development of potential therapeutic agents.

Chemical and Physical Properties

2,5-Dimethoxythiophenol is a substituted aromatic thiol that serves as a valuable building block in organic synthesis. Its physical and chemical properties are summarized in the table below.

Property	Value	Reference
CAS Number	1483-27-8	[1]
Molecular Formula	C ₈ H ₁₀ O ₂ S	
Molecular Weight	170.23 g/mol	
Appearance	Colorless to pale yellow solid or liquid	
Boiling Point	88-90 °C at 0.5 mmHg	
Density	1.134 g/mL at 25 °C	
Refractive Index	n _{20/D} 1.5860	

Spectral Data

Detailed spectral data is crucial for the identification and characterization of **2,5-Dimethoxythiophenol**. The following tables summarize its key spectral features.

Mass Spectrometry (Electron Ionization)

m/z	Interpretation
170	Molecular ion [M] ⁺
155	[M - CH ₃] ⁺
111	[M - CH ₃ - CO ₂] ⁺

Data sourced from PubChem CID 519009.[\[1\]](#)

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Functional Group Assignment
~2550	S-H stretch (thiol)
~3000-2850	C-H stretch (aromatic and methyl)
~1580, 1490	C=C stretch (aromatic ring)
~1250, 1040	C-O stretch (aryl ether)

Characteristic absorption ranges for the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (CDCl₃)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~6.8-7.2	m	3H	Ar-H
~3.8	s	6H	OCH ₃
~3.4	s	1H	SH

¹³C NMR (CDCl₃)

Chemical Shift (ppm)	Assignment
~150-155	Ar-C-O
~110-120	Ar-C-H
~115	Ar-C-S
~56	OCH ₃

Predicted chemical shifts based on the structure.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for scientific research. This section provides a step-by-step method for the synthesis of **2,5-Dimethoxythiophenol**.

Synthesis of 2,5-Dimethoxythiophenol

This protocol describes the reduction of 2,5-dimethoxybenzenesulfonyl chloride to **2,5-Dimethoxythiophenol**.

Materials:

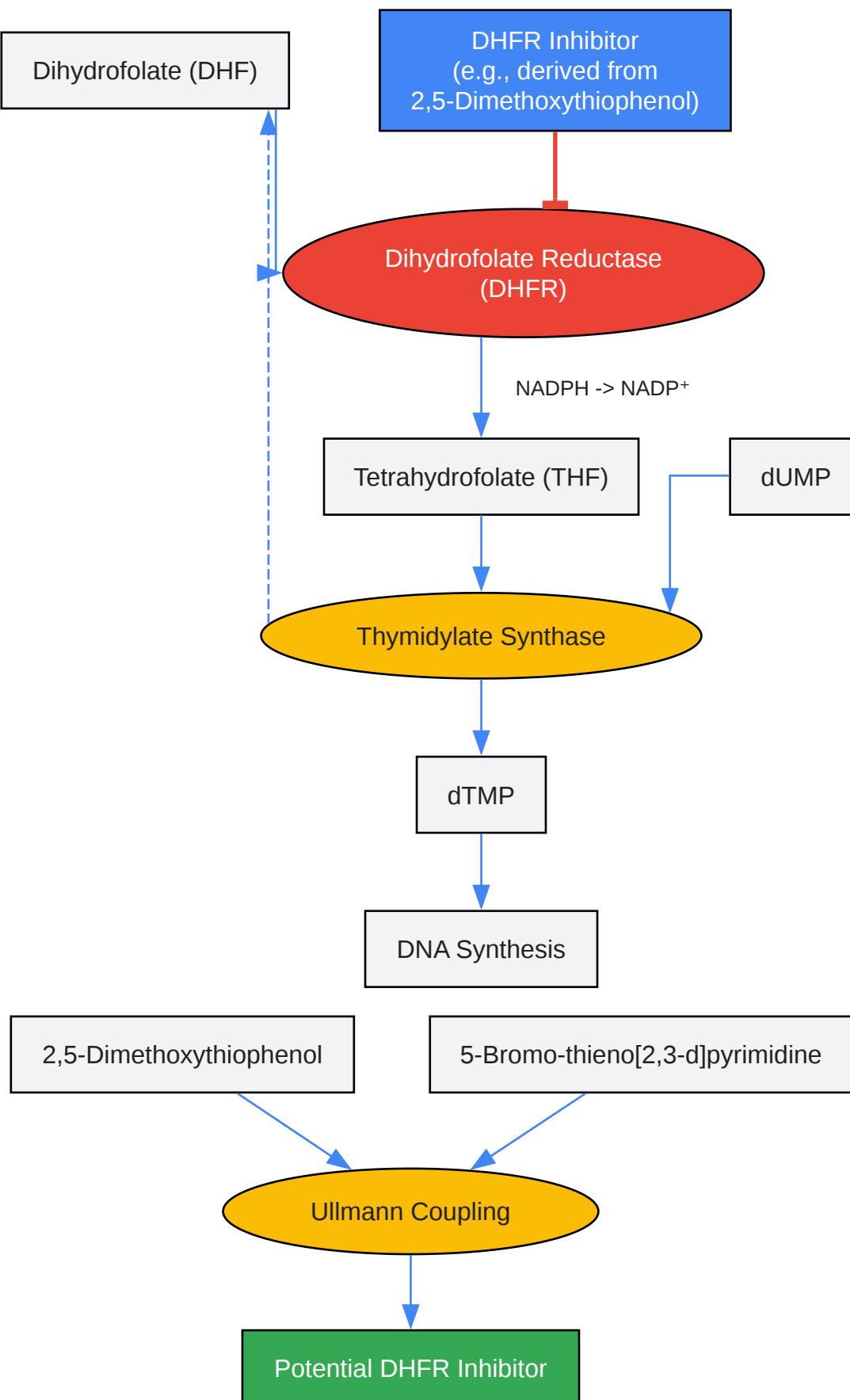
- 2,5-dimethoxybenzenesulfonyl chloride (16 g)
- Tetrahydrofuran (THF), anhydrous (100 mL)
- Concentrated Sulfuric Acid (H_2SO_4) (20 mL)
- Water (60 mL)
- Zinc dust (25 g)
- Methylene chloride (for workup)

Procedure:

- Dissolve 16 g of 2,5-dimethoxybenzenesulfonyl chloride in 100 mL of anhydrous THF in a suitable reaction vessel equipped with a magnetic stirrer.
- Carefully add a mixture of 20 mL of concentrated H_2SO_4 and 60 mL of water to the stirred solution.
- Add 25 g of zinc dust in portions, maintaining the reaction temperature between 50-55 °C.
- Continue stirring the reaction mixture overnight at 20 °C.
- Remove the THF from the reaction mixture by rotary evaporation.
- Work up the remaining aqueous mixture by extracting with methylene chloride.

- Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
- Filter and concentrate the organic phase under reduced pressure to yield the crude product.
- Purify the crude **2,5-dimethoxythiophenol** by vacuum distillation to obtain the final product (boiling point 106-108 °C at 0.3 mmHg).[2]

Experimental Workflow for the Synthesis of **2,5-Dimethoxythiophenol**


[Click to download full resolution via product page](#)

Caption: A flowchart illustrating the synthesis of **2,5-Dimethoxythiophenol**.

Application in Drug Development: Dihydrofolate Reductase (DHFR) Inhibitors

2,5-Dimethoxythiophenol is a key intermediate in the synthesis of potential dihydrofolate reductase (DHFR) inhibitors, which are a class of drugs used in the treatment of cancer and infectious diseases.[3] DHFR is a critical enzyme in the folate metabolic pathway, responsible for the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is essential for the synthesis of nucleotides, the building blocks of DNA.[2][4] By inhibiting DHFR, these drugs disrupt DNA synthesis and cell proliferation.

Folate Metabolic Pathway and the Role of DHFR Inhibition

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,5-Dimethoxythiophenol | C8H10O2S | CID 519009 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 3. www1.udel.edu [www1.udel.edu]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2,5-Dimethoxythiophenol (CAS: 1483-27-8)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b132890#2-5-dimethoxythiophenol-cas-number-1483-27-8]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com